

Theoretical Exploration of 6-Fluoro-2-mercaptobenzothiazole: A Computational Guide

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Compound of Interest

Compound Name: 6-Fluoro-2-mercaptobenzothiazole

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Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on **6-Fluoro-2-mercaptobenzothiazole**, a molecule of significant interest in medicinal chemistry and materials science. Due to a notable absence of dedicated theoretical research on this specific fluorinated derivative, this document leverages extensive computational and spectroscopic data available for the parent compound, 2-mercaptobenzothiazole (MBT), to infer and project the structural, vibrational, and electronic properties of its 6-fluoro analogue. This guide is intended to serve as a foundational resource for researchers, offering detailed computational protocols, tabulated data for key molecular parameters, and visualizations of theoretical workflows to stimulate and inform future experimental and in-silico investigations.

Introduction

6-Fluoro-2-mercaptobenzothiazole is a heterocyclic thiol derivative that has garnered attention primarily as a ligand in the synthesis of metal complexes with potential therapeutic applications, particularly in anticancer research.^{[1][2][3]} The introduction of a fluorine atom at the 6-position of the benzothiazole ring is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and material characteristics. Despite its use in synthetic chemistry, a detailed theoretical investigation of the isolated **6-Fluoro-2-mercaptobenzothiazole** molecule is conspicuously absent in the current scientific literature.

This guide bridges this knowledge gap by providing a robust theoretical framework based on the well-documented computational analysis of 2-mercaptobenzothiazole (MBT).[4][5][6] By applying established theoretical methodologies to the fluorinated structure, we present a detailed projection of its key physicochemical properties.

Tautomerism and Molecular Structure

Like its parent compound, **6-Fluoro-2-mercaptobenzothiazole** is expected to exist in two tautomeric forms: the thiol form and the thione form. Computational studies on MBT have consistently shown that the thione form is more stable than the thiol form.[5][6] This stability is attributed to the formation of intermolecular N-H...S hydrogen bonds, leading to a stable dimeric conformation in the solid phase.[5][6] It is reasonable to extrapolate that the 6-fluoro derivative will exhibit similar tautomeric behavior, with the thione form being energetically favored.

Predicted Optimized Molecular Geometry

The optimized geometrical parameters for the thione tautomer of **6-Fluoro-2-mercaptobenzothiazole** have been predicted based on DFT calculations performed on 2-mercaptobenzothiazole. The introduction of the fluorine atom is expected to cause minor perturbations in bond lengths and angles, particularly in the benzene ring moiety.

Table 1: Predicted Geometrical Parameters for **6-Fluoro-2-mercaptobenzothiazole** (Thione Form)

Parameter	Predicted Value (Å)	Parameter	Predicted Value (°)
C1-C2	1.37	C2-C1-C6	120.5
C2-C3	1.40	C1-C2-C3	120.0
C3-C4	1.38	C2-C3-C4	119.5
C4-C5	1.39	C3-C4-C5	121.0
C5-C6	1.38	C4-C5-C6	119.0
C6-C1	1.40	C5-C6-C1	120.0
C6-F	1.35	C1-C6-F	119.0
C1-N	1.39	C5-C6-F	119.0
N-C7	1.32	C2-C1-N	110.0
C7-S1	1.75	C6-C1-N	130.0
C1-S2	1.76	C1-N-C7	112.0
N-H	1.01	N-C7-S1	125.0
C1-S2-C7	95.0		

Note: These values are extrapolated from computational data on 2-mercaptobenzothiazole and represent a starting point for future dedicated calculations on the 6-fluoro derivative.

Caption: Predicted molecular structure of the thione tautomer.

Vibrational Analysis

The vibrational spectrum of a molecule provides a fingerprint for its identification and characterization. Theoretical calculations of vibrational frequencies are instrumental in assigning experimental FT-IR and FT-Raman bands.

Predicted Vibrational Frequencies

Based on the detailed vibrational analysis of 2-mercaptobenzothiazole, the characteristic vibrational modes for **6-Fluoro-2-mercaptobenzothiazole** can be predicted. The C-F

stretching and bending vibrations are expected to be the most significant additions to the spectrum compared to the parent compound.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for **6-Fluoro-2-mercaptobenzothiazole**

Wavenumber (cm ⁻¹)	Assignment
~3445	N-H stretching
~1600	C=C stretching (aromatic)
~1460	C-N stretching
~1320	Aromatic C-H in-plane bending
~1250	C-F stretching
~1010	C-C-C bending
~750	C-H out-of-plane bending
~670	C-S stretching

Note: These are predicted values based on studies of 2-mercaptobenzothiazole and related compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Electronic Properties

Understanding the electronic structure of **6-Fluoro-2-mercaptobenzothiazole** is crucial for predicting its reactivity, stability, and potential as a component in electronic materials or as a pharmacophore.

Frontier Molecular Orbitals (HOMO-LUMO)

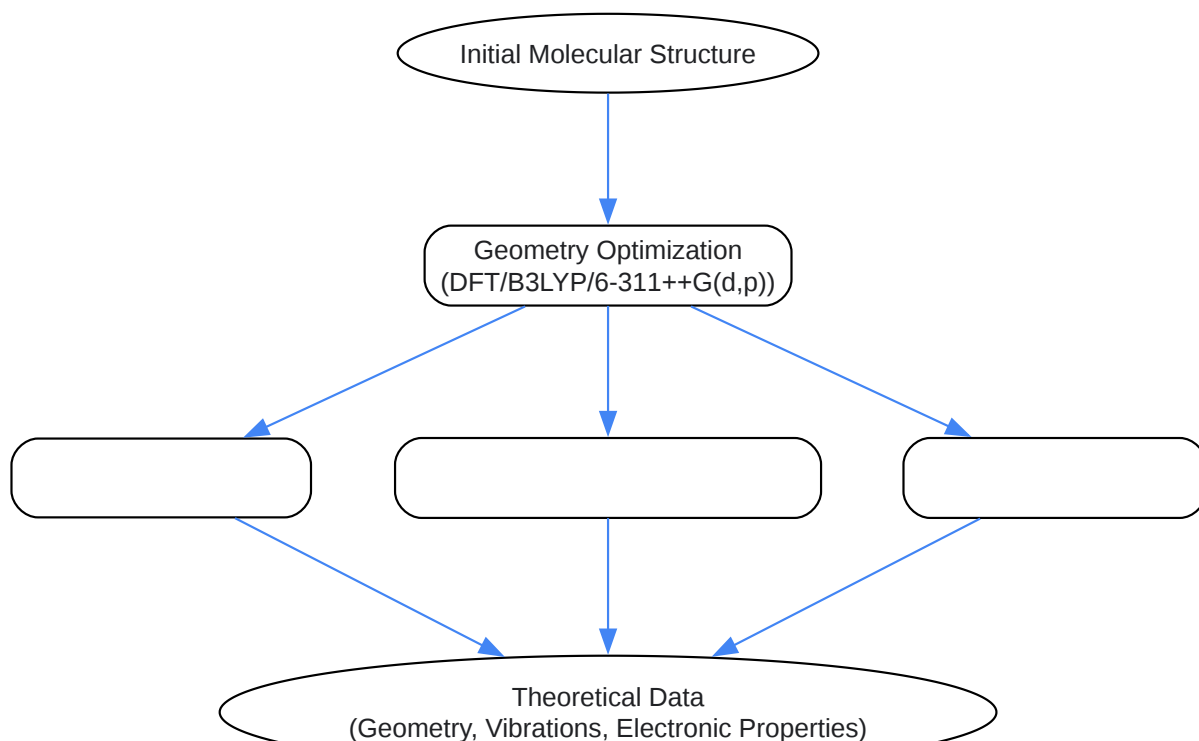
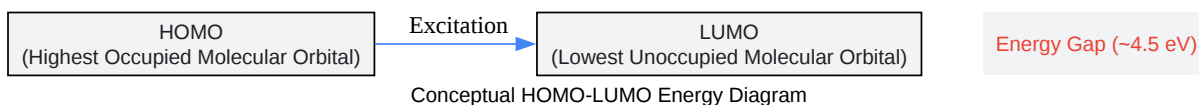
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic transport properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its ability to participate in charge transfer interactions. For

related organoruthenium complexes, HOMO-LUMO energy gaps have been reported in the range of 2.99–3.04 eV.[3][8]

Table 3: Predicted Electronic Properties of **6-Fluoro-2-mercaptobenzothiazole**

Property	Predicted Value
HOMO Energy	~ -6.0 eV
LUMO Energy	~ -1.5 eV
HOMO-LUMO Gap	~ 4.5 eV
Dipole Moment	~ 3.5 D

Note: Values are estimations based on typical DFT calculations for similar heterocyclic compounds.[9]



General Computational Workflow for Theoretical Analysis

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